
(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)essigsäure
Übersicht
Beschreibung
INTRODUCTION (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid, commonly referred to as (2S)-2-ABT, is an organic compound that is composed of an adamantane core and a tert-butoxycarbonyl amino acid side chain. It is a derivative of the amino acid L-valine and is a member of the class of compounds known as adamantane derivatives. Adamantane derivatives have been widely studied for their potential therapeutic applications due to their unique structure and properties. SYNTHESIS METHOD The synthesis of (2S)-2-ABT can be achieved through a variety of methods. One popular method is the synthesis of (2S)-2-ABT from L-valine and tert-butyl bromoacetate. The first step is to react L-valine with tert-butyl bromoacetate in the presence of a base, such as sodium hydride, to form the intermediate tert-butyl ester of L-valine. This intermediate is then reacted with an adamantane derivative, such as adamantane-1-sulfonyl chloride, to form (2S)-2-ABT. SCIENTIFIC RESEARCH APPLICATIONS In Vivo (2S)-2-ABT has been studied for its potential therapeutic applications in vivo, such as in the treatment of cancer and neurodegenerative diseases. In particular, (2S)-2-ABT has been shown to have anti-cancer properties, as it has been shown to inhibit the proliferation of cancer cells in vitro. Additionally, (2S)-2-ABT has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease. It has been shown to reduce the levels of amyloid β-peptide, which is a major contributor to the progression of Alzheimer’s disease. In Vitro (2S)-2-ABT has also been studied for its potential therapeutic applications in vitro. In particular, it has been studied for its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis. In vitro studies have shown that (2S)-2-ABT can reduce the levels of low-density lipoprotein (LDL) cholesterol and increase the levels of high-density lipoprotein (HDL) cholesterol, which are both risk factors for the development of atherosclerosis. Additionally, (2S)-2-ABT has been studied for its potential applications in the treatment of metabolic disorders, such as diabetes. In vitro studies have shown that (2S)-2-ABT can reduce the levels of glucose in the blood, which is a major risk factor for the development of diabetes. MECHANISM OF ACTION The exact mechanism of action of (2S)-2-ABT is not yet fully understood. However, it is believed that (2S)-2-ABT binds to a specific receptor in the cell membrane, which triggers a cascade of biochemical events that result in the desired therapeutic effect. In particular, (2S)-2-ABT has been shown to bind to the G protein-coupled receptor, which is involved in the regulation of cell signaling pathways. BIOLOGICAL ACTIVITY (2S)-2-ABT has been studied for its potential therapeutic applications due to its unique biological activity. In particular, (2S)-2-ABT has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, (2S)-2-ABT has been shown to have anti-oxidant and anti-microbial properties, which may be beneficial for the treatment of a variety of diseases. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS (2S)-2-ABT has been studied for its potential therapeutic applications due to its unique biochemical and physiological effects. In particular, (2S)-2-ABT has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, such as lipoprotein lipase and fatty acid synthase. Additionally, (2S)-2-ABT has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as α-glucosidase and α-amylase. PHARMACODYNAMICS The pharmacodynamics of (2S)-2-ABT is not yet fully understood. However, it is believed that (2S)-2-ABT binds to a specific receptor in the cell membrane, which triggers a cascade of biochemical events that result in the desired therapeutic effect. Additionally, (2S)-2-ABT has been shown to interact with a variety of other receptors in the cell membrane, which may contribute to its therapeutic effects. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The use of (2S)-2-ABT in laboratory experiments has several advantages. First, (2S)-2-ABT is a relatively stable compound and can be stored for long periods of time without degradation. Additionally, (2S)-2-ABT is relatively easy to synthesize and is readily available in the market. However, there are also some limitations to the use of (2S)-2-ABT in laboratory experiments. For example, (2S)-2-ABT is a relatively expensive compound and may not be suitable for large scale experiments. Additionally, (2S)-2-ABT is not water soluble and must be dissolved in organic solvents for use in laboratory experiments. FUTURE DIRECTIONS The potential therapeutic applications of (2S)-2-ABT are still being explored and there are many potential future directions for research. First, further research is needed to understand the exact mechanism of action of (2S)-2-ABT and to identify other potential therapeutic applications. Additionally, further research is needed to develop new methods for the synthesis of (2S)-2-ABT and to optimize existing synthesis methods. Additionally, further research is needed to develop new formulations of (2S)-2-ABT for use in clinical trials. Finally, further research is needed to investigate the long-term safety and efficacy of (2S)-2-ABT for use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Schutz von Aminen
N-BOC-L-ADAMANTYLGLYCIN: wird zum Schutz von Aminen verwendet, insbesondere bei der Synthese komplexer organischer Moleküle. Die Boc-Gruppe ist aufgrund ihrer Stabilität unter verschiedenen Bedingungen und ihrer einfachen Entfernung, wenn sie nicht mehr benötigt wird, bevorzugt .
Synthese von Peptiden
Bei der Peptidsynthese dient N-BOC-L-ADAMANTYLGLYCIN als Schutzgruppe für Aminosäuren. Dies ist entscheidend, um unerwünschte Reaktionen zu verhindern, die zu Verunreinigungen oder Schäden an der Peptidkette führen könnten .
Chemoselektiver Schutz
Die Verbindung wird für den chemoselektiven Schutz von Aminen, Aminosäuren und Peptiden verwendet. Dies ermöglicht selektive Reaktionen an anderen funktionellen Gruppen, ohne die geschützte Aminogruppe zu beeinflussen .
Anwendungen in der grünen Chemie
N-BOC-L-ADAMANTYLGLYCIN: ist Teil eines Konzepts der grünen Chemie, bei dem es unter Ultraschallbestrahlung zum Schutz von Aminen verwendet wird. Dieses Verfahren ist umweltfreundlich und vermeidet die Verwendung harter Bedingungen oder giftiger Reagenzien .
Katalysatorfreie Bedingungen
Die Verbindung kann unter katalysatorfreien Bedingungen verwendet werden, was den Prozess vereinfacht und die mit der Synthese geschützter Amine und Peptide verbundenen Kosten senkt .
Stabilität in der Synthese
Aufgrund der extremen Stabilität der Boc-Gruppe wird N-BOC-L-ADAMANTYLGLYCIN in der synthetischen Chemie verwendet, wenn stabile Schutzgruppen erforderlich sind, um verschiedenen chemischen Umwandlungen standzuhalten .
Festphasenpeptidsynthese
Es ist auch nützlich bei der Festphasenpeptidsynthese (SPPS), bei der die Boc-Gruppe die Aminosäuren auf dem festen Träger während des schrittweisen Aufbaus der Peptidkette schützt .
Medizinische Chemie
In der medizinischen Chemie wird N-BOC-L-ADAMANTYLGLYCIN verwendet, um Aminogruppen in Arzneimittelmolekülen während des Syntheseprozesses zu schützen und die Integrität des pharmazeutischen Wirkstoffs zu gewährleisten .
Safety and Hazards
Wirkmechanismus
Target of Action
N-BOC-L-ADAMANTYLGLYCINE, also known as (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid, primarily targets Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .
Mode of Action
N-BOC-L-ADAMANTYLGLYCINE acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by N-BOC-L-ADAMANTYLGLYCINE is the incretin pathway . Incretin hormones, such as GLP-1, are released by the intestines in response to food intake and stimulate insulin secretion . By inhibiting DPP-IV and preventing the breakdown of incretins, N-BOC-L-ADAMANTYLGLYCINE enhances the effects of this pathway, leading to improved blood glucose control .
Result of Action
The primary result of N-BOC-L-ADAMANTYLGLYCINE’s action is the reduction of blood glucose levels . By inhibiting DPP-IV and enhancing the effects of incretin hormones, it promotes insulin secretion and inhibits glucagon release . This leads to decreased blood glucose levels, making it a potential treatment for type 2 diabetes .
Eigenschaften
IUPAC Name |
(2S)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUATQZYDYSZPV-CQCMJFKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471504 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
361441-97-6 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



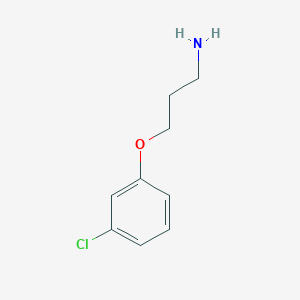
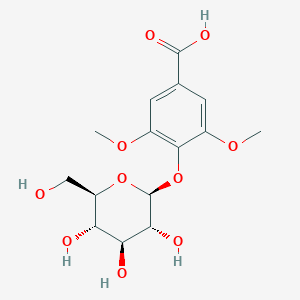


![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
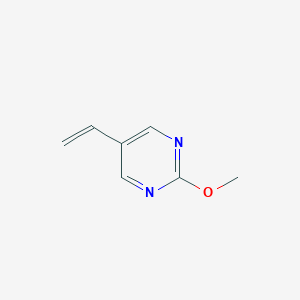
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
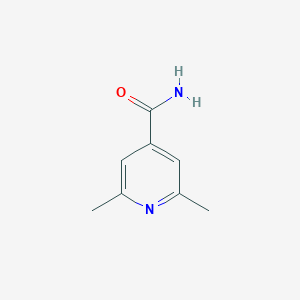
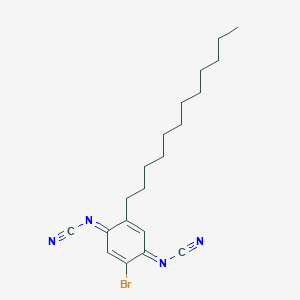
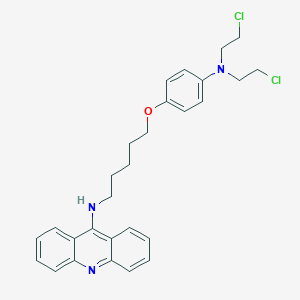
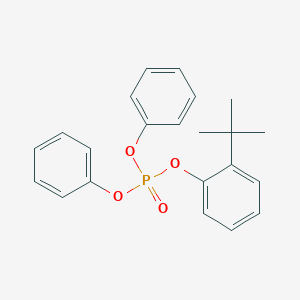
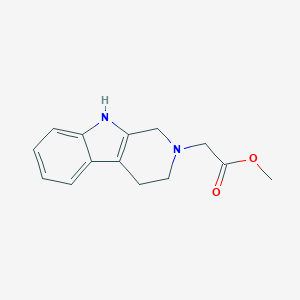
![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)
